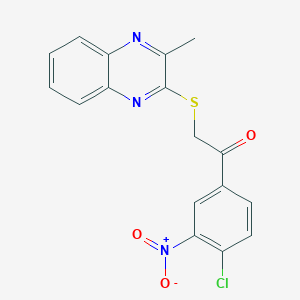

1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone is a synthetic organic compound featuring a quinoxaline-thioether scaffold coupled with a substituted phenyl group. The molecule consists of two key moieties:

- A 4-chloro-3-nitrophenyl group: This electron-deficient aromatic ring likely enhances electrophilic reactivity and influences binding interactions in biological systems.

Actividad Biológica

1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone, commonly referred to as CMSE, is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

CMSE is characterized by:

- A chloro and nitro substituent on the phenyl ring.

- A methylquinoxalinyl moiety linked via a thioether group.

The combination of electron-withdrawing groups (chloro and nitro) and an electron-donating group (methyl) enhances its biological activity compared to structurally similar compounds lacking these features.

Biological Activities

Research indicates that CMSE exhibits a range of biological activities, including:

- Enzyme Inhibition : CMSE has been studied for its potential to inhibit various enzymes, which is crucial for developing therapeutic agents.

- Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains such as E. coli and M. luteus, suggesting that CMSE may possess comparable antimicrobial activity .

- Cytotoxicity : Preliminary studies indicate that CMSE may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further anticancer research.

Data Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| CMSE | Chloro-nitrophenyl + methylquinoxaline | Enzyme inhibition, antimicrobial |

| 3-Methylquinoxaline | Quinoxaline core without additional substituents | Antimicrobial properties |

| 4-Chloro-N-(3-methylquinoxalin-2-yl)benzamide | Similar quinoxaline structure with amide linkage | Anticancer activity |

| 1-(4-Nitrophenyl)-2-thioacetate | Contains thioether but lacks quinoxaline moiety | Moderate enzyme inhibition |

The mechanism by which CMSE exerts its biological effects is believed to involve:

- Nucleophilic Attack : The presence of thiol groups in cells may lead to nucleophilic attacks on the compound, resulting in the displacement of halogen atoms, thereby activating or deactivating various pathways .

- Formation of Meisenheimer Complexes : Similar nitro compounds have been shown to form complexes that can interfere with cellular processes, suggesting a potential pathway for CMSE's action .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of CMSE:

- Antimicrobial Activity Study : A study assessed the minimum inhibitory concentration (MIC) of substituted thiophenes against E. coli, revealing that compounds with similar structural features exhibited significant antimicrobial properties .

- Cytotoxicity Assessment : Research on nitrothiophenes demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating that modifications in structure can lead to enhanced biological activity.

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound is characterized by:

- A chloro and nitro substituent on the phenyl ring.

- A quinoxaline derivative linked via a thioether group.

These features contribute to its notable biological activities, enhancing its potential as a therapeutic agent.

Biological Activities

Research indicates that 1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone exhibits various biological activities:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which is crucial for developing new drugs targeting various diseases. For instance, it has shown promise as an inhibitor of certain kinases involved in cancer pathways.

- Anticancer Properties : Several studies have highlighted its anticancer effects, particularly against human cancer cell lines such as HCT-116 and MCF-7. The compound demonstrated IC50 values in the low micromolar range, indicating significant potency .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of various derivatives of this compound against human cancer cell lines. The results showed that derivatives exhibited IC50 values ranging from 1.9 to 7.52 μg/mL against HCT-116 cells, indicating strong antiproliferative activity .

Case Study 2: Enzyme Inhibition

Research focused on the binding affinities of this compound with various biological targets revealed that it could effectively inhibit specific kinases involved in cancer progression. This suggests its potential utility in developing targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chloro-3-nitrophenyl)-2-((3-methylquinoxalin-2-yl)thio)ethanone?

The synthesis typically involves multi-step protocols:

- Step 1: Formation of the 3-methylquinoxaline-2-thiol precursor via cyclization of o-phenylenediamine derivatives with α-keto esters under acidic conditions.

- Step 2: Thioether linkage formation by reacting the thiol intermediate with 1-(4-chloro-3-nitrophenyl)-2-bromoethanone in dimethyl sulfoxide (DMSO) using Ag₂SO₄ as a catalyst at 110°C .

- Step 3: Purification via recrystallization in ethanol or column chromatography.

Key reagents: Bromoethanone derivatives, Ag₂SO₄ (catalyst), and polar aprotic solvents.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., aromatic protons of quinoxaline at δ 8.2–8.5 ppm, thioether linkage at δ 3.1–3.3 ppm) .

- X-ray Crystallography: Resolves spatial arrangement, bond angles (e.g., C–S–C bond angle ~105°), and packing interactions (e.g., π-π stacking between quinoxaline and nitrophenyl groups) .

- Mass Spectrometry: Confirms molecular ion peak (e.g., [M+H]⁺ at m/z 414.3) and fragmentation patterns .

Q. What are the solubility and stability profiles under laboratory conditions?

- Solubility: Poor in water; soluble in DMSO, DMF, and dichloromethane.

- Stability: Degrades under prolonged UV exposure or basic conditions (pH > 9). Store at –20°C in inert atmospheres .

Q. How does the thioether linkage influence reactivity?

The thioether (C–S–C) group:

- Participates in nucleophilic substitutions (e.g., oxidation to sulfone derivatives with H₂O₂/AcOH).

- Stabilizes radical intermediates in photochemical reactions.

- Enhances electron delocalization in the quinoxaline-nitrophenyl system, affecting redox behavior .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield and purity?

- Catalyst Screening: Replace Ag₂SO₄ with CuI or Pd(OAc)₂ to reduce side-product formation.

- Solvent Optimization: Use tetrahydrofuran (THF) instead of DMSO to minimize sulfur byproducts.

- Temperature Control: Lower reaction temperature to 80°C with microwave-assisted synthesis to accelerate kinetics .

Q. What computational methods predict biological target interactions?

- Molecular Docking: Use AutoDock Vina to model binding to kinase domains (e.g., EGFR or DNA-PK). Key interactions:

- Nitrophenyl group forms π-stacking with Phe residues.

- Quinoxaline-thioether moiety hydrogen-bonds to catalytic lysine .

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions .

Q. How do structural modifications affect bioactivity?

- Substituent Effects:

- Thioether vs. Ether: Replacing sulfur with oxygen decreases membrane permeability (logP: 3.2 vs. 2.8) .

Q. What advanced analytical methods resolve conflicting bioactivity data?

- LC-MS/MS: Quantify metabolite interference in cell-based assays (e.g., oxidative degradation products).

- Isothermal Titration Calorimetry (ITC): Measure binding affinities to rule out nonspecific interactions .

Q. How does the compound interact with cytochrome P450 enzymes?

- Inhibition Assays: CYP3A4 metabolism reduces half-life (t₁/₂: 4.2 hrs) via demethylation of the quinoxaline ring.

- Metabolite Identification: Major metabolites include sulfoxide and nitro-reduced derivatives (LC-HRMS) .

Q. What strategies mitigate photodegradation in formulation studies?

- Encapsulation: Use PEGylated liposomes to shield the nitro group from UV light.

- Antioxidant Additives: Incorporate α-tocopherol (0.1% w/v) to quench free radicals .

Q. Data Contradiction Analysis

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares core features with several derivatives synthesized for biological activity studies. Key comparisons include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) on the phenyl ring enhance bioactivity by improving target binding and resistance to metabolic degradation. For example, nitro-substituted indolyl-ethanones show superior antimalarial activity (pIC₅₀ = 8.21) compared to chloroquine (pIC₅₀ = 7.55).

- Thioether vs.

Pharmacological Performance

- Antimalarial Activity: Indolyl-ethanone-thioethers with dual nitro substituents (e.g., 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone) demonstrated 3.5-fold higher activity than chloroquine, attributed to stronger PfDHODH enzyme inhibition.

- Structure-Activity Relationship (SAR): Quinoxaline vs. Isoquinoline Cores: Isoquinoline derivatives (e.g., ) may exhibit altered binding kinetics due to extended aromatic systems. Methyl vs.

Propiedades

IUPAC Name |

1-(4-chloro-3-nitrophenyl)-2-(3-methylquinoxalin-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O3S/c1-10-17(20-14-5-3-2-4-13(14)19-10)25-9-16(22)11-6-7-12(18)15(8-11)21(23)24/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANLSQHFRNODOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.